molecular formula C19H15N3O2 B5853300 N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide

Cat. No. B5853300
M. Wt: 317.3 g/mol
InChI Key: OYTUXYCZMOSPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide, also known as MIP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. MIP is a heterocyclic compound that has a fused ring system consisting of imidazole and pyridine rings. It has a furan ring attached to the imidazole ring, and a phenyl group attached to the pyridine ring.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in the growth or replication of cancer cells and viruses. N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has also been shown to inhibit the activity of the NS5B protein, an enzyme involved in the replication of HCV, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has been shown to have antioxidant activity, which may contribute to its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has several advantages for lab experiments, including its high purity and stability, its ability to selectively target certain enzymes or proteins, and its potential use as a fluorescent probe. However, N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide also has some limitations for lab experiments, including its low solubility in aqueous solutions, its potential toxicity to cells, and its limited availability.

Future Directions

There are several future directions for the study of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide. One direction is to further investigate its potential use as an anticancer agent, including its activity against different types of cancer cells and its effectiveness in vivo. Another direction is to further investigate its potential use as an antiviral agent, including its activity against other viruses and its effectiveness in vivo. In addition, further studies are needed to fully understand the mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide and to identify its molecular targets. Finally, the development of new synthesis methods for N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide may increase its availability and potential applications.

Synthesis Methods

The synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide involves the reaction of 2-aminopyridine with 2-bromo-4-methylacetophenone to form 6-bromo-2-phenylimidazo[1,2-a]pyridine. This intermediate is then reacted with furfurylamine to form N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide. The yield of the synthesis is around 50% and the purity of the final product can be increased by recrystallization.

Scientific Research Applications

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has been found to have various scientific research applications due to its unique structure and properties. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses such as HIV-1 and HCV. In addition, N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-9-10-16-20-17(14-6-3-2-4-7-14)18(22(16)12-13)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTUXYCZMOSPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=CO3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

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